molecular formula C23H23N5O2S B2571146 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 896305-95-6

2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Katalognummer: B2571146
CAS-Nummer: 896305-95-6
Molekulargewicht: 433.53
InChI-Schlüssel: XLMRMEKBRNLDOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic small molecule investigated for its potential as a modulator of transient receptor potential (TRP) channels, specifically as a potent and selective antagonist of the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is known as a "chemosensor" for irritant compounds, playing a key role in pain and neurogenic inflammation. By inhibiting TRPA1, this compound is a valuable pharmacological tool for studying the pathophysiological mechanisms of pain, itch, and respiratory diseases in preclinical research. Furthermore, its core structure, featuring a 1,2,4-triazole moiety linked via a thioether to an acetamide group, is characteristic of compounds explored for diverse biological activities. Research indicates that structurally similar 1,2,4-triazole derivatives exhibit a range of properties, including anticancer effects through kinase inhibition and anticonvulsant activity , suggesting this specific compound may also have utility in broader medicinal chemistry and drug discovery programs for developing novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-17-5-9-19(10-6-17)24-22(29)16-31-23-26-25-21(28(23)27-13-3-4-14-27)15-18-7-11-20(30-2)12-8-18/h3-14H,15-16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMRMEKBRNLDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a novel compound that belongs to the class of triazole derivatives. Its complex structure includes a triazole ring, a pyrrole moiety, and a thioether linkage, which are known to contribute to various biological activities. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is C23H23N5O3SC_{23}H_{23}N_{5}O_{3}S, with a molecular weight of 449.5 g/mol. The compound features multiple functional groups that may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC23H23N5O3SC_{23}H_{23}N_{5}O_{3}S
Molecular Weight449.5 g/mol
CAS Number896305-51-4

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Thioether Linkage : The thiol group is introduced by reacting the triazole with an appropriate thiol reagent.
  • Acetamide Formation : Finally, acetamide is formed by coupling the resulting intermediate with p-tolyl acetic acid derivatives.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, derivatives containing a triazole ring have been reported to possess IC50 values in the micromolar range against these cell lines .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Triazole derivatives can interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Targeting Kinases : Some studies suggest that these compounds may act as kinase inhibitors, disrupting signaling pathways crucial for cancer cell survival.

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives are known for their antimicrobial activity. Studies have indicated that similar compounds exhibit antibacterial effects against various pathogens. For example, mercapto-substituted triazoles have shown significant antibacterial activity compared to standard antibiotics like chloramphenicol .

Case Studies

Several case studies highlight the biological activity of compounds structurally related to 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide:

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of various triazole derivatives against MCF-7 and HeLa cell lines using MTT assays. Results indicated that some derivatives had IC50 values as low as 29 μM against HeLa cells .
  • Antimicrobial Evaluation :
    • Another study assessed the antimicrobial properties of thioether-linked triazoles against a panel of bacterial strains. The results demonstrated significant inhibition zones compared to control groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

  • Analog 1: 2-((5-(4-Chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide () Key Difference: Replaces the 4-methoxybenzyl group with 4-chlorobenzyl and the p-tolyl acetamide with m-tolyl.
  • Analog 2 : 2-{[5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide ()

    • Key Difference : Substitutes the p-tolyl group with a 2-(trifluoromethyl)phenyl moiety.
    • Impact : The trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity, which could improve metabolic stability and membrane permeability compared to the methyl group in the parent compound .

Analogs with Alternative Heterocyclic Systems

  • Pyrazole-Containing Analog : N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides ()

    • Key Difference : Replaces the pyrrole ring with a 5-methylpyrazole group.
    • Impact : Pyrazole’s dual nitrogen atoms enhance hydrogen-bonding capacity and may confer distinct selectivity profiles in biological targets. These analogs were synthesized with high yields (70–85%) and validated via NMR and LC-MS, suggesting robust synthetic routes for further optimization .
  • Benzotriazole-Containing Analog : 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide ()

    • Key Difference : Incorporates a benzotriazole moiety instead of pyrrole.
    • Impact : Benzotriazole’s planar structure and nitrogen-rich system may enhance DNA intercalation or kinase inhibition, though this requires experimental validation.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reaction Condition Optimization : Control temperature (e.g., reflux at 80–100°C), pH (neutral to slightly basic), and solvent polarity (e.g., DMF or ethanol) to stabilize intermediates .
  • Catalyst Use : Employ coupling agents like EDCI/HOBt for amide bond formation, as noted in triazole-acetamide syntheses .
  • Purification : Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate high-purity product .
  • Validation : Confirm purity via HPLC (>95%) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for key groups (e.g., methoxybenzyl protons at δ 3.8–4.1 ppm, pyrrole protons at δ 6.5–7.2 ppm) and confirm substitution patterns .
  • IR Spectroscopy : Identify thioacetamide C=S stretch (~680 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹) .
  • LC-MS : Verify molecular ion [M+H]+ (e.g., m/z 434.5 for C23H23N5O2S) and fragmentation patterns .

Advanced: How can computational modeling predict this compound’s biological targets and mechanisms?

Methodological Answer:

  • PASS Prediction : Use the PASS program to prioritize targets (e.g., kinase inhibition or protease modulation) based on structural analogs .
  • Molecular Docking : Dock the compound into active sites (e.g., COX-2 or EGFR) using AutoDock Vina; analyze binding affinity (ΔG < −8 kcal/mol) and hydrogen-bonding interactions with key residues (e.g., Arg120 in COX-2) .
  • ADME/Tox Prediction : Employ SwissADME to assess bioavailability (TPSA < 140 Ų) and rule out hepatotoxicity .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis : Re-evaluate IC50 values using standardized assays (e.g., MTT for cytotoxicity) to rule out false positives from high concentrations .
  • Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and cell-based assays .
  • Target Validation : Apply CRISPR/Cas9 knockdown of putative targets (e.g., NF-κB) to confirm mechanistic relevance .

Basic: What solubility challenges arise with this compound, and how can they be addressed?

Methodological Answer:

  • Solubility Profiling : Test in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4) with surfactants (e.g., 0.1% Tween-80) .
  • Prodrug Design : Introduce phosphate or PEG groups to the acetamide moiety to enhance aqueous solubility without altering bioactivity .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Core Modifications :

    Modification Impact Reference
    Methoxybenzyl → FluorobenzylIncreased lipophilicity (logP +0.5)
    Pyrrole → PyrazoleEnhanced π-π stacking with target pockets
    Thioacetamide → OxadiazoleReduced metabolic clearance
  • Bioisosteric Replacement : Substitute the triazole ring with thiadiazole to modulate electron density and binding kinetics .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : NCI-60 cell line panel screening at 10 µM, with follow-up IC50 determination in sensitive lines (e.g., MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition with nitrocefin substrate) .

Advanced: How can researchers address discrepancies between computational predictions and experimental bioactivity?

Methodological Answer:

  • Conformational Sampling : Perform molecular dynamics simulations (50 ns) to assess protein-ligand stability vs. static docking poses .
  • Off-Target Screening : Use KINOMEscan to identify kinase off-targets contributing to unexpected activity .
  • Crystallography : Co-crystallize the compound with its target (e.g., PDB deposition) to validate binding modes .

Basic: What steps ensure reproducibility in multi-step syntheses?

Methodological Answer:

  • Intermediate Characterization : Isolate and validate all intermediates (e.g., 4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol via LC-MS) before proceeding .
  • Batch Consistency : Use controlled reagent stoichiometry (1.2 eq. for thiol-alkylation) and monitor reaction progress via TLC (Rf 0.3 in 1:1 EtOAc/hexane) .

Advanced: How can pharmacokinetic challenges (e.g., short half-life) be mitigated?

Methodological Answer:

  • Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
  • Metabolic Stability : Introduce deuterium at labile positions (e.g., methyl groups) to reduce CYP450-mediated degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.